molecular formula C11H13FN2 B12770434 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- CAS No. 163517-84-8

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)-

Cat. No.: B12770434
CAS No.: 163517-84-8
M. Wt: 192.23 g/mol
InChI Key: DCJIJGZSYBOUGL-IVZWLZJFSA-N
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Description

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(221)heptane, exo-(+/-)- is a synthetic organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclic structure and the presence of a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(22

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- would depend on its specific interactions with biological targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-pyridyl)-7-azabicyclo(2.2.1)heptane: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Methyl-5-pyridyl)-7-azabicyclo(2.2.1)heptane: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- can impart unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic properties compared to its analogs.

Properties

CAS No.

163517-84-8

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

(1R,2R,4S)-2-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13FN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1

InChI Key

DCJIJGZSYBOUGL-IVZWLZJFSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)F

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)F

Origin of Product

United States

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